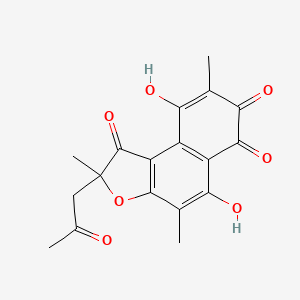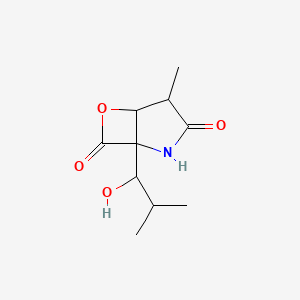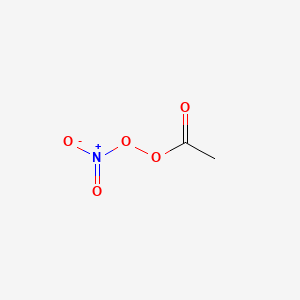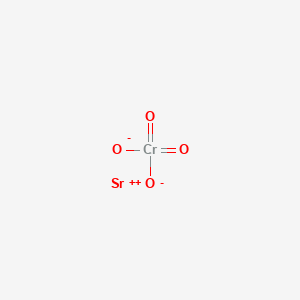
4-CDP-2-C-methyl-D-erythritol 2-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dieser Weg ist für die Produktion von Isoprenoiden unerlässlich, die wichtige Bestandteile in verschiedenen biologischen Prozessen sind, darunter die Integrität der Zellmembran, die Hormonregulation und der Elektronentransport .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-CDP-2-C-Methyl-D-erythritol-2-phosphat beinhaltet das Enzym 2-C-Methyl-D-erythritol-4-phosphat-Cytidylyltransferase. Dieses Enzym katalysiert die Reaktion zwischen 2-C-Methyl-D-erythritol-4-phosphat und Cytidintriphosphat (CTP) unter Bildung von 4-CDP-2-C-Methyl-D-erythritol-2-phosphat und Diphosphat .
Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden nicht umfassend dokumentiert sind, umfasst der Prozess im Allgemeinen die Fermentation von gentechnisch veränderten Mikroorganismen, die die für den MEP-Weg notwendigen Enzyme exprimieren. Dieser biotechnologische Ansatz ermöglicht die effiziente Produktion von 4-CDP-2-C-Methyl-D-erythritol-2-phosphat unter kontrollierten Bedingungen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-CDP-2-C-methyl-D-erythritol 2-phosphate involves the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase. This enzyme catalyzes the reaction between 2-C-methyl-D-erythritol 4-phosphate and cytidine triphosphate (CTP) to form this compound and diphosphate .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the process generally involves the fermentation of genetically modified microorganisms that express the necessary enzymes for the MEP pathway. This biotechnological approach allows for the efficient production of this compound under controlled conditions .
Analyse Chemischer Reaktionen
Reaktionstypen: 4-CDP-2-C-Methyl-D-erythritol-2-phosphat unterliegt hauptsächlich Phosphorylierungs- und Cyclisierungsreaktionen. Es ist ein Substrat für das Enzym 2-C-Methyl-D-erythritol-2,4-Cyclodiphosphat-Synthase, das es unter Freisetzung von Cytidinmonophosphat in 2-C-Methyl-D-erythritol-2,4-Cyclodiphosphat umwandelt .
Häufige Reagenzien und Bedingungen:
Phosphorylierung: Erfordert Cytidintriphosphat (CTP) und das Enzym 2-C-Methyl-D-erythritol-4-phosphat-Cytidylyltransferase.
Cyclisierung: Beinhaltet das Enzym 2-C-Methyl-D-erythritol-2,4-Cyclodiphosphat-Synthase.
Hauptprodukte:
2-C-Methyl-D-erythritol-2,4-Cyclodiphosphat: Entsteht aus der Cyclisierungsreaktion.
Cytidinmonophosphat: Wird als Nebenprodukt während der Cyclisierungsreaktion freigesetzt
Wissenschaftliche Forschungsanwendungen
4-CDP-2-C-Methyl-D-erythritol-2-phosphat wird umfassend für seine Rolle im MEP-Weg untersucht, der ein Ziel für die Entwicklung neuer Antibiotika und Herbizide ist. Da der MEP-Weg in vielen Bakterien und Pflanzen vorhanden, aber beim Menschen fehlt, können Inhibitoren dieses Weges verwendet werden, um pathogenische Bakterien und Unkräuter selektiv anzugreifen, ohne menschliche Zellen zu beeinflussen .
Anwendungen in verschiedenen Bereichen:
Chemie: Wird als Modellverbindung verwendet, um Enzymmechanismen und Reaktionskinetik im MEP-Weg zu untersuchen.
Biologie: Untersucht auf seine Rolle im bakteriellen Stoffwechsel und sein Potenzial als Ziel für antibakterielle Mittel.
Medizin: Erforscht für die Entwicklung neuer Antibiotika, die den MEP-Weg hemmen.
Industrie: Mögliche Verwendung bei der Produktion von Isoprenoid-basierten Biokraftstoffen und Bioprodukten
5. Wirkmechanismus
4-CDP-2-C-Methyl-D-erythritol-2-phosphat entfaltet seine Wirkungen durch die Teilnahme am MEP-Weg. Es wird durch das Enzym 2-C-Methyl-D-erythritol-2,4-Cyclodiphosphat-Synthase in 2-C-Methyl-D-erythritol-2,4-Cyclodiphosphat umgewandelt. Diese Umwandlung ist ein kritischer Schritt in der Biosynthese von Isoprenoidvorläufern, die für verschiedene zelluläre Funktionen unerlässlich sind .
Molekulare Ziele und Pfade:
Ziel: 2-C-Methyl-D-erythritol-2,4-Cyclodiphosphat-Synthase.
Pfad: Nicht-Mevalonat-Weg (MEP-Weg) der Isoprenoidbiosynthese
Wirkmechanismus
4-CDP-2-C-methyl-D-erythritol 2-phosphate exerts its effects by participating in the MEP pathway. It is converted into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate by the enzyme 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase. This conversion is a critical step in the biosynthesis of isoprenoid precursors, which are essential for various cellular functions .
Molecular Targets and Pathways:
Target: 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase.
Pathway: Non-mevalonate pathway (MEP pathway) of isoprenoid biosynthesis
Vergleich Mit ähnlichen Verbindungen
4-CDP-2-C-Methyl-D-erythritol-2-phosphat ist in seiner spezifischen Rolle innerhalb des MEP-Weges einzigartig. Ähnliche Verbindungen umfassen andere Zwischenprodukte im MEP-Weg, wie z. B.:
2-C-Methyl-D-erythritol-4-phosphat: Der Vorläufer von 4-CDP-2-C-Methyl-D-erythritol-2-phosphat.
2-C-Methyl-D-erythritol-2,4-Cyclodiphosphat: Das Produkt, das aus 4-CDP-2-C-Methyl-D-erythritol-2-phosphat gebildet wird.
1-Desoxy-D-xylulose-5-phosphat: Das Ausgangssubstrat im MEP-Weg
Diese Verbindungen sind alle Teil desselben biosynthetischen Weges, unterscheiden sich aber in ihren spezifischen Rollen und Strukturen.
Eigenschaften
CAS-Nummer |
263016-95-1 |
|---|---|
Molekularformel |
C14H26N3O17P3 |
Molekulargewicht |
601.29 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S)-2,4-dihydroxy-3-methyl-3-phosphonooxybutyl] hydrogen phosphate |
InChI |
InChI=1S/C14H26N3O17P3/c1-14(6-18,33-35(23,24)25)8(19)5-31-37(28,29)34-36(26,27)30-4-7-10(20)11(21)12(32-7)17-3-2-9(15)16-13(17)22/h2-3,7-8,10-12,18-21H,4-6H2,1H3,(H,26,27)(H,28,29)(H2,15,16,22)(H2,23,24,25)/t7-,8-,10-,11-,12-,14+/m1/s1 |
InChI-Schlüssel |
HTJXTKBIUVFUAR-XHIBXCGHSA-N |
SMILES |
CC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)OP(=O)(O)O |
Isomerische SMILES |
C[C@](CO)([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
CC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)OP(=O)(O)O |
Key on ui other cas no. |
263016-95-1 |
Synonyme |
4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate 4-diphosphocytidyl-2C methylerythritol 2-phosphate 4-DPCMEP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[7-[2-Chloro-4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]heptyl]-3-methyl-isoxazole](/img/structure/B1219954.png)









